molecular formula C2H4N4 B025285 1-Amino-1,2,4-triazole CAS No. 24994-60-3

1-Amino-1,2,4-triazole

Cat. No. B025285
CAS RN: 24994-60-3
M. Wt: 84.08 g/mol
InChI Key: NHAZGSRLKBTDBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-1,2,4-triazole derivatives can be achieved through various methodologies, including the multicomponent synthesis directly from anilines, amino pyridines, and pyrimidines under specific conditions (Tam et al., 2013). Another approach involves the treatment of 1-amino-1,2,3-triazole with sodium dichloroisocyanurate, leading to the formation of 1,1'-azobis-1,2,3-triazole, showcasing the adaptability and reactivity of the triazole moiety (Li et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Amino-1,2,4-triazoles has been extensively studied using X-ray crystallography and computational methods. These studies reveal the compound's structural flexibility and the influence of substitution on its electronic and physical properties. For instance, the structure-reactivity relationships in reactions with electrophiles have been explored, highlighting the global nucleophilicity of various substituted triazoles (Chernyshev et al., 2015).

Chemical Reactions and Properties

1-Amino-1,2,4-triazole exhibits a broad spectrum of chemical reactivity, making it a valuable scaffold in synthetic chemistry. It participates in a variety of chemical transformations, including cycloadditions, nucleophilic substitutions, and electrophilic reactions, which can be manipulated to produce a wide range of functionalized derivatives. The compound's reactivity towards electrophiles has been systematically studied, providing insights into its nucleophilicity and potential as a versatile building block (Chernyshev et al., 2015).

Physical Properties Analysis

The physical properties of 1-Amino-1,2,4-triazoles, such as solubility, melting point, and thermal stability, are crucial for their application in various fields. These properties are significantly influenced by the compound's molecular structure and the nature of substituents on the triazole ring. Studies have explored the synthesis and characterization of novel compounds based on 4-amino-1,2,4-triazole, revealing their vibrational spectra and non-linear optical properties (Matulková et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-Amino-1,2,4-triazoles, including acidity, basicity, and reactivity towards various reagents, are integral to their utility in synthetic chemistry. These properties are dictated by the electronic structure of the triazole ring and the position of the amino group. The synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines showcases the compound's versatility and its potential for creating diverse molecular architectures (Castanedo et al., 2011).

Scientific Research Applications

  • Agricultural and Pharmaceutical Applications : 3- and 4-amino-1,2,4-triazoles are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

  • Peptidomimetics and Biologically Active Compounds : 5-amino-1,2,3-triazole-4-carboxylic acid is used for preparing peptidomimetics and biologically active compounds based on the triazole scaffold, which is significant in medicinal chemistry (Ferrini et al., 2015).

  • Inhibition of Plant Growth and Chlorophyll Synthesis : 3-Amino-1,2,4-triazole is known to inhibit growth and chlorophyll synthesis in higher plants by affecting plastid development and pigment content (Wolf, 1962).

  • Drug Discovery Against Various Diseases : 1,2,4-triazole derivatives are utilized in drug discovery studies targeting cancer cells, microbes, and various diseases in the human body (Nasri, Bayat, & Kochia, 2021).

  • Material Science and Corrosion Inhibition : These compounds are used in material science research and as corrosion inhibitors. For instance, 3-amino-1,2,4-triazole (3-ATA) shows promising corrosion inhibition performance due to its interaction with metal surfaces (Lesar & Milošev, 2009).

  • Biological Activities and Low Toxicity : 1,2,4-triazole derivatives exhibit a wide spectrum of biological activities and are generally characterized by low toxicity. This makes them a promising class for research into new drugs and medical applications (Kravchenko, 2018).

  • Anti-Cancer Pharmacophores : The 1,2,4-triazole nucleus is significant in anti-cancer compounds, enhancing pharmacological profiles and selectivity for cancer cells (Kaur, Dwivedi, Kumar, & Kumar, 2016).

Safety And Hazards

1-Amino-1,2,4-triazole may cause skin irritation, serious eye irritation, and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,2,4-triazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZGSRLKBTDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470902
Record name 1-AMINO-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1,2,4-triazole

CAS RN

24994-60-3
Record name 1-AMINO-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-triazol-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
A Lesar, I Milošev - Chemical physics letters, 2009 - Elsevier
The electronic parameters of plain 1,2,4-triazole and three isomeric forms of amino-1,2,4-triazole have been studied at the B3LYP/6-31G(d,p) level of theory. Their inhibitory …
Number of citations: 209 www.sciencedirect.com
MH Palmer, D Christen - Journal of molecular structure, 2004 - Elsevier
The equilibrium structures of the 3-amino- and 5-amino-1H-1,2,4-triazoles and 4-amino-4H-1,2,4-triazoles, have been studied as a function of the conformation of the amino group in …
Number of citations: 69 www.sciencedirect.com
GS Basarab, M Pifferitti, MM Bolinski - Pesticide Science, 1991 - Wiley Online Library
The fungicidal activity of a novel class of triazole compounds in which the 1‐position of the azole nucleus is bonded to a nitrogen atom was investigated. Such 1‐amino‐1,2,4‐triazoles …
Number of citations: 13 onlinelibrary.wiley.com
B Guessas, AA Othman, Z Khiati - South African Journal of Chemistry, 2007 - journals.co.za
Eight compounds 2-9 have been synthesized starting from salicylic acid, two of them (7 and 9) are novel. The four final products namely: 5-(2-hydroxy phenyl)-1,3,4-oxadiazole-2-thione …
Number of citations: 40 journals.co.za
AR Mitchell, PF Pagoria, RD Schmidt - 1997 - osti.gov
The present invention relates to a process to produce 1,3-diamino-2,4,6-trinitrobenzene (DATB) or 1,3,5-triamino-2,4,6,-trinitrobenzene (TATB) by: (a) reacting at ambient pressure and …
Number of citations: 5 www.osti.gov
H Xue, H Gao, B Twamley, JM Shreeve - Chemistry of Materials, 2007 - ACS Publications
Energetic salts comprised of substituted 1,2,4-triazolium and tetrazolium cations and 3-nitro-1,2,4-triazolate-5-one (NTO), 5-nitroimino-tetrazolate, 3-nitro-5-trifluoromethyl-1,2,4-triazolate…
Number of citations: 198 pubs.acs.org
VS Glukhacheva, SG Ilʼyasov - Russian Journal of Applied Chemistry, 2022 - Springer
It was shown that dinitraminic acid easily interacts with 1-amino-1,2,3-triazole in quantitative yield to form the corresponding high-density energetic salt. During the salt formation, a safer …
Number of citations: 0 link.springer.com
WA El-Sayed, MI Hegab, HEM Tolan… - Monatshefte für Chemie …, 2008 - Springer
A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized. 5-Pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione …
Number of citations: 6 link.springer.com
HX Yu, HX Niu, Y Wang, YC Li… - Materials Research …, 2014 - Taylor & Francis
N-heterocyclic compounds have a wide range of applications in medicinal chemistry, bio-conjugation and materials chemistry due to their high biological activity, low toxicity and high …
Number of citations: 2 www.tandfonline.com
N Szimhardt, MHH Wurzenberger… - … A European Journal, 2019 - Wiley Online Library
This unique complex study describes two isomeric aminotriazoles as auspicious nitrogen‐rich ligands for energetic coordination compounds (ECCs) to replace the commonly used …

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